3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine
Overview
Description
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine is a compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol It features a cyclobutane ring substituted with a thiophene ring and an amine group
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield aminothiophene derivatives . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form, such as tetrahydrothiophene.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Coupling Reactions: It can also undergo Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. For instance, its thiophene ring can interact with biological receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, affecting their activity and function. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.
Cyclobutane derivatives: Compounds with a cyclobutane ring often have unique structural properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclobutane ring, thiophene ring, and amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-1-thiophen-3-ylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-3-4-12-5-8/h3-5H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJFTTWLYWZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CSC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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